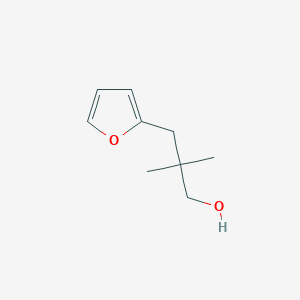

3-(Furan-2-yl)-2,2-dimethylpropan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(furan-2-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C9H14O2/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5,10H,6-7H2,1-2H3 |

InChI Key |

GQRMHGLBFSQZLK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=CC=CO1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Furan 2 Yl 2,2 Dimethylpropan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the Alcohol Moiety and Furan (B31954) Ring

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. ias.ac.inbluffton.edu For 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol, several logical disconnections can be proposed based on the structure's key features: the furan ring, the primary alcohol, and the quaternary carbon center.

Primary Disconnection Strategies:

C-C Bond Disconnection (Strategy A): The most apparent disconnection is at the C2 position of the furan ring, breaking the bond between the heterocycle and the alkyl side chain. This leads to a furan-based nucleophile (synthon A1) or electrophile (synthon A2) and a corresponding alkyl partner.

Path A1: A nucleophilic furan synthon, such as 2-furyl anion, can be generated from furan. The corresponding reagent would be 2-furyllithium or a 2-furyl Grignard reagent. The alkyl partner would be an electrophile like 2,2-dimethyl-3-hydroxypropanal or a suitable epoxide.

Path A2: An electrophilic furan synthon, such as a 2-acylfuran cation, suggests a Friedel-Crafts acylation approach. The reagent would be 2-acylfuran, and the alkyl partner would be a nucleophile, such as a Grignard or organolithium reagent.

Functional Group Interconversion (FGI) and C-C Disconnection (Strategy B): This approach begins by converting the primary alcohol of the target molecule back to a more versatile functional group, such as an aldehyde, carboxylic acid, or ketone.

Path B1 (via Ketone): An FGI of the primary alcohol to a ketone precursor, 3-(Furan-2-yl)-2,2-dimethylpropanal, which can be disconnected via an aldol-type reaction or by adding a tert-butyl nucleophile to furan-2-carboxaldehyde.

Path B2 (via Acylation): Recognizing the side chain as a derivative of pivalic acid, a disconnection can be made that traces back to a Friedel-Crafts acylation of furan with pivaloyl chloride or a related derivative, followed by reduction.

These strategic disconnections form the basis for the synthetic pathways discussed in the following sections.

| Disconnection Strategy | Bond Cleaved | Key Precursors | Relevant Synthetic Reactions |

| Strategy A1 | Furan C2 — Alkyl Chain | Furan, 2,2-dimethyloxirane | Organolithium/Grignard Chemistry |

| Strategy A2 | Furan C2 — Alkyl Chain | Furan, Pivaloyl Chloride | Friedel-Crafts Acylation, Reduction |

| Strategy B1 | Cα-Cβ of side chain | Furan-2-carboxaldehyde, Acetone | Aldol (B89426) Condensation, Grignard Addition |

**2.2. Synthesis through Multi-Step Organic Transformations

A robust method for forming a carbon-carbon bond at the C2 position of furan is the Friedel-Crafts acylation. researchgate.net This pathway involves introducing the carbon skeleton of the side chain via an acylating agent, followed by reduction of the resulting ketone.

The synthesis begins with the acylation of furan with an appropriate acylating agent, such as pivaloyl chloride or pivalic anhydride (B1165640), in the presence of a Lewis acid catalyst like boron trifluoride. google.com This reaction yields 2-pivaloylfuran (2,2-dimethyl-1-(furan-2-yl)propan-1-one).

The subsequent step requires the reduction of the ketone to an alcohol. A simple reduction of the carbonyl group would yield a secondary alcohol, not the target primary alcohol. Therefore, a more complex multi-step reduction and rearrangement sequence or an alternative strategy is necessary. A more direct acylation approach would involve an acylating agent that already contains a protected oxygen functionality, though this can be complex.

A more feasible approach involves a different acylation followed by chain extension. For example, acylation with acetyl chloride would yield 2-acetylfuran. The ketone could then be subjected to a Grignard reaction with a methylmagnesium halide, followed by oxidation and further steps to build the required carbon skeleton. However, the most direct acylation-based route to a precursor involves creating a ketone that can be reduced. For a related structure, one could envision acylating furan with 2,2-dimethyl-3-chloropropanoyl chloride. The resulting chloroketone could then be reduced. The ketone is first reduced to a methylene (B1212753) group (e.g., via Wolff-Kishner or Clemmensen reduction), and the terminal chloride is converted to an alcohol via substitution.

Furan-2-carboxaldehyde, commonly known as furfural (B47365), is a versatile and readily available platform chemical derived from biomass, making it an excellent starting material. nih.govmatrix-fine-chemicals.com Syntheses starting from furfural involve building the neopentyl group from the aldehyde functionality.

One potential route involves a crossed aldol condensation reaction between furfural and acetone. This would form 4-(furan-2-yl)but-3-en-2-one. To introduce the necessary gem-dimethyl groups, this intermediate could undergo a conjugate addition (Michael addition) with an organocuprate reagent, such as lithium dimethylcuprate. This would yield 4-(furan-2-yl)-3,3-dimethylbutan-2-one. The final steps would involve the reduction of the ketone to the corresponding secondary alcohol, followed by dehydration to an alkene and subsequent hydroboration-oxidation to yield the target primary alcohol.

Alternatively, a Grignard reaction on furfural using tert-butylmagnesium chloride would produce 1-(furan-2-yl)-2,2-dimethylpropan-1-ol. This secondary alcohol is a constitutional isomer of the target molecule. To convert it to the desired primary alcohol, a sequence of dehydration to form 1-(furan-2-yl)-2,2-dimethylprop-1-ene, followed by an anti-Markovnikov hydroboration-oxidation, would yield the final product.

Organometallic reagents provide a powerful method for creating carbon-carbon bonds. wikipedia.org This strategy can be applied by making either the furan ring or the alkyl chain the nucleophilic partner.

Route 1: Nucleophilic Furan Furan can be deprotonated at the C2 position using a strong base like n-butyllithium to form 2-furyllithium. This potent nucleophile can then react with a suitable electrophile that contains the neopentyl alcohol backbone. A prime candidate for the electrophile is 2,2-dimethyloxirane. The ring-opening of the epoxide by 2-furyllithium would directly yield the target compound, this compound, after an aqueous workup. This method is highly convergent and efficient.

Route 2: Nucleophilic Alkyl Chain An alternative involves using a furan-based electrophile. For example, furfural can be reacted with a neopentyl Grignard reagent (2,2-dimethylpropylmagnesium bromide). This would form 1-(furan-2-yl)-2,2-dimethylpropan-1-ol, the same intermediate described in section 2.2.2, which would then require subsequent dehydration and hydroboration-oxidation steps.

| Reagents | Reaction Type | Intermediate/Product | Reference Principle |

| 2-Furyllithium + 2,2-Dimethyloxirane | Nucleophilic Epoxide Opening | This compound | Organolithium Chemistry |

| Furan-2-carboxaldehyde + tert-Butylmagnesium chloride | Grignard Addition | 1-(Furan-2-yl)-2,2-dimethylpropan-1-ol | Grignard Reagents researchgate.net |

Reduction reactions are critical in the proposed syntheses, particularly for converting carbonyl groups to alcohols or methylene groups. Chemo-selectivity is a key challenge, as harsh reduction conditions can lead to the hydrogenation of the furan ring itself, yielding tetrahydrofuran (B95107) derivatives. acs.org

Carbonyl to Alcohol Reduction: For converting a ketone precursor (e.g., 1-(furan-2-yl)-2,2-dimethylpropan-1-one) to a secondary alcohol, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective and will not typically affect the furan ring.

Selective Hydrogenation: If a synthetic route generates an unsaturated side chain, its selective hydrogenation without touching the furan ring is crucial. Catalytic hydrogenation can be employed under controlled conditions. While various catalysts like Pd, Pt, and Ni are used for hydrogenation, their activity can sometimes lead to ring reduction. researchgate.netmdpi.com The choice of catalyst, support, temperature, and pressure is critical to achieve selectivity. For instance, some nickel-based catalysts have shown selectivity for side-chain hydrogenation over furan ring reduction under specific conditions.

Catalytic Transfer Hydrogenation (CTH): CTH is an alternative to using high-pressure hydrogen gas. It often employs hydrogen donors like isopropanol (B130326) or formic acid in the presence of a suitable catalyst. nih.gov This method can offer high selectivity for the reduction of carbonyl groups to alcohols, such as converting furfural to furfuryl alcohol, and is generally considered a safer and greener technique. mdpi.com

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes sustainability, efficiency, and the use of renewable resources. The synthesis of this compound can incorporate several green chemistry principles.

Biomass-Derived Starting Materials: Utilizing furfural as a starting material is inherently a green approach, as it is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. mdpi.com This reduces reliance on petrochemical feedstocks.

Catalytic Processes: The use of catalytic methods, such as Friedel-Crafts acylation with reusable solid acid catalysts or catalytic transfer hydrogenation, is preferable to stoichiometric reagents. researchgate.netnih.gov Catalysts reduce waste and often allow for milder reaction conditions. For example, developing a one-pot cascade reaction that converts furfural directly to a precursor of the target molecule would significantly improve atom economy and reduce purification steps.

Solvent Choice: The use of greener solvents is another important consideration. For Grignard reactions, 2-methyltetrahydrofuran (B130290) is being explored as a more environmentally benign alternative to traditional solvents like diethyl ether or tetrahydrofuran (THF). researchgate.net

Future research may focus on developing biocatalytic routes or integrated chemo-catalytic processes that convert biomass-derived carbohydrates directly into functionalized furan compounds like the target molecule in a one-pot system.

Biocatalytic Pathways for Furan-Containing Alcohol Synthesis

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. For the synthesis of furan-containing alcohols, enzymatic transformations provide a green alternative to conventional chemical reductions. A plausible biocatalytic route to this compound would involve the asymmetric reduction of a precursor ketone, 3-(furan-2-yl)-2,2-dimethylpropanal. This transformation can be achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which are capable of delivering the desired alcohol with high enantiomeric excess.

Recent studies have demonstrated the utility of multi-enzymatic pathways for the synthesis of optically pure spirolactone building blocks from hydroxy-functionalized furans. nih.govacs.org These one-pot reaction cascades often combine the actions of an oxidase, a peroxidase, and an alcohol dehydrogenase to achieve efficient conversion. nih.govacs.org Such systems highlight the potential for developing sophisticated biocatalytic cascades for the synthesis of complex furan derivatives. The chemoselective reduction of an olefinic double bond in a furan-containing enone has been successfully demonstrated using an enoate reductase, avoiding the overreduction of the furan ring that can occur with chemical methods like Pd/C hydrogenation. nih.govacs.org

The application of whole-cell biocatalysts, such as recombinant Escherichia coli, expressing specific reductases, has been effective in the conversion of furan aldehydes to their corresponding alcohols. researchgate.net The choice of biocatalyst and reaction conditions is crucial for overcoming challenges such as substrate toxicity and inhibition, which can be particularly relevant for furan derivatives. researchgate.net

| Enzyme Class | Precursor Substrate | Key Advantages | Potential Challenges |

| Ketoreductases (KREDs) | 3-(Furan-2-yl)-2,2-dimethylpropanal | High enantioselectivity, mild conditions | Substrate specificity, cofactor regeneration |

| Alcohol Dehydrogenases (ADHs) | 3-(Furan-2-yl)-2,2-dimethylpropanal | Reversible reaction, broad substrate scope | Equilibrium limitations, cofactor dependency |

| Enoate Reductases (EREDs) | Appropriate furan-containing enone | Chemoselective double bond reduction | Availability for specific substrates |

| Multi-enzyme Cascades | Functionalized furan precursor | One-pot synthesis, improved efficiency | Enzyme compatibility, process optimization |

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically reducing reaction times, often from hours to minutes, while improving yields and reducing side product formation. researchgate.netresearchgate.netmdpi.com The application of microwave irradiation to the synthesis of furan derivatives has been well-documented, showcasing its potential for the rapid and efficient construction of these heterocyclic systems.

A potential MAOS protocol for the synthesis of this compound could involve the coupling of a suitable furan-containing building block with a propanol (B110389) derivative under microwave irradiation. For instance, a microwave-assisted cross-coupling reaction could be envisioned. The significant reduction in reaction time is a key advantage of MAOS, as demonstrated in the synthesis of various heterocyclic compounds. mdpi.com

The synthesis of furan-annulated heterocycles has been achieved in high yields within minutes using microwave irradiation in one-pot, three-component condensation reactions. researchgate.netresearchgate.net These findings suggest that multicomponent reactions under microwave conditions could be a viable strategy for the assembly of complex furan derivatives. The choice of solvent and catalyst is critical in optimizing MAOS protocols, with some reactions proceeding efficiently in environmentally benign solvents or even under solvent-free conditions.

| Reaction Type | Reactants | Typical Conditions | Advantages |

| Cross-Coupling | Furan-2-ylboronic acid and 2,2-dimethyl-1,3-propanediol derivative | Palladium catalyst, microwave irradiation (100-150°C), 5-30 min | Rapid reaction times, high yields |

| Multicomponent Reaction | Furfural, a source of the dimethylpropyl group, and a reducing agent | Microwave irradiation, potential catalyst, 10-60 min | Atom economy, convergent synthesis |

| Alkylation | 2-Lithiofuran and 1-bromo-2,2-dimethylpropane (B145997) followed by reduction | Microwave heating to accelerate reaction rates | Direct C-C bond formation |

Solvent-Free and Environmentally Benign Reaction Systems

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free reactions, also known as solid-state or neat reactions, offer significant environmental benefits, including reduced waste and lower energy consumption. acs.orgresearchgate.netresearchgate.nettruman.edu

For the synthesis of this compound, a solvent-free approach could be based on the aldol condensation of furfural with a suitable ketone, followed by reduction. acs.orgresearchgate.netresearchgate.nettruman.edu Solvent-free aldol condensations have been shown to be highly efficient and chemoselective, often proceeding by simply grinding the solid reagents together with a catalytic amount of a solid base like sodium hydroxide. researchgate.netresearchgate.nettruman.edu This methodology is highly atom- and energy-efficient. researchgate.netresearchgate.net

The use of deep eutectic solvents (DES) presents another environmentally benign reaction medium. rsc.org A catalyst-free polymerization of furfuryl alcohol has been successfully demonstrated using a DES system composed of choline (B1196258) chloride and zinc chloride. rsc.org This approach highlights the potential of DES as recyclable media that can also catalyze reactions without the need for external catalysts or solvents. rsc.org Furthermore, the hydrogenation of furan aldehydes to their corresponding alcohols has been achieved under solvent-free conditions using cobaltic nitrogen-doped carbon catalysts. researchgate.net

| Approach | Key Features | Example Application | Environmental Benefits |

| Solid-State Aldol Condensation | Grinding of solid reactants with a catalytic base | Condensation of furfural with a ketone precursor | Elimination of solvent waste, high atom economy. researchgate.netresearchgate.net |

| Deep Eutectic Solvents (DES) | Recyclable, non-volatile, and can act as catalysts | As a medium for the coupling of furan and propanol moieties | Reduced VOCs, catalyst recyclability. rsc.org |

| Solvent-Free Hydrogenation | Heterogeneous catalysis without a liquid solvent phase | Reduction of a furan-containing ketone or aldehyde | No solvent to purify or dispose of, simplified workup. researchgate.net |

Flow Chemistry Applications for Enhanced Reaction Efficiency

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering advantages in terms of safety, scalability, and process control. rsc.orgumontreal.caresearchgate.netresearchgate.netillinois.edu The ability to perform multi-step syntheses in a continuous fashion by linking several flow reactors provides a streamlined approach to complex molecule synthesis. rsc.orgumontreal.caresearchgate.netresearchgate.netillinois.edu

A multi-step flow process for the synthesis of this compound could be designed to integrate several reaction and purification steps. For example, the initial formation of a carbon-carbon bond between a furan precursor and a three-carbon unit could be performed in a first reactor, followed by an in-line reduction in a second reactor containing a packed-bed catalyst. In-line purification modules, such as solid-phase scavengers or liquid-liquid extraction units, can be incorporated to remove byproducts and unreacted starting materials, delivering a high-purity product stream. umontreal.ca

The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction conditions to maximize yield and minimize side reactions. This level of control is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The application of flow chemistry to the synthesis of active pharmaceutical ingredients and natural products has demonstrated its potential to accelerate the development of complex molecules. rsc.orgresearchgate.net

| Flow Chemistry Module | Function | Key Parameters | Advantages |

| Reactor 1: C-C Bond Formation | Grignard reaction of 2-furoyl chloride with tert-butylmagnesium chloride | Temperature, residence time, stoichiometry | Enhanced safety for exothermic reactions, precise control |

| Reactor 2: Reduction | Hydrogenation of the resulting ketone using a packed-bed catalyst (e.g., Pd/C) | H₂ pressure, temperature, flow rate | High catalyst efficiency, easy product separation |

| In-line Purification | Solid-phase scavenger or liquid-liquid extraction | Flow rate, scavenger capacity, solvent choice | Continuous purification, reduced manual handling |

| In-line Analysis | IR or NMR spectroscopy | Integration with reactor output | Real-time reaction monitoring and optimization |

Mechanistic Investigations of Reaction Pathways Involving 3 Furan 2 Yl 2,2 Dimethylpropan 1 Ol

Elucidation of Reaction Mechanisms in the Formation of the Compound

The formation of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol can be envisioned through two primary synthetic strategies: the creation of a new carbon-carbon bond via nucleophilic addition or the reduction of a pre-existing carbonyl group.

Nucleophilic Addition Pathway

A primary route for synthesizing the target alcohol involves the nucleophilic addition of a furan-based organometallic reagent to an appropriate electrophilic carbonyl compound. The Grignard reaction, a classic method for C-C bond formation, serves as an excellent model for this transformation. wikipedia.org In this approach, a 2-furylmagnesium halide (a Grignard reagent) attacks the carbonyl carbon of 2,2-dimethylpropanal (pivalaldehyde).

The mechanism proceeds in two key stages:

Nucleophilic Attack: The carbon atom of the furan (B31954) ring bonded to magnesium is highly nucleophilic and attacks the electrophilic carbonyl carbon of pivalaldehyde. This attack breaks the C=O π-bond, pushing the electrons onto the oxygen atom and forming a tetrahedral magnesium alkoxide intermediate. chemguide.co.ukyoutube.com

Protonation: An acidic workup (e.g., with dilute acid) is then performed to protonate the alkoxide intermediate, yielding the final product, this compound.

The reaction is generally irreversible due to the formation of the stable C-C bond.

Reduction Pathway

An alternative synthesis involves the reduction of a suitable carbonyl precursor, such as 3-(Furan-2-yl)-2,2-dimethylpropanal. This transformation is typically achieved using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). britannica.comchemistrysteps.com

The mechanism for this reduction is also a nucleophilic addition, but with a hydride ion (H⁻) as the nucleophile:

Hydride Attack: The hydride ion from the reducing agent adds to the electrophilic carbonyl carbon. savemyexams.comlibretexts.org This step is analogous to the first step of the Grignard reaction, resulting in the formation of a tetrahedral alkoxide intermediate.

Protonation: In the subsequent workup step, a proton source (often the solvent, like ethanol (B145695) or water, or added acid) protonates the alkoxide to give the primary alcohol. libretexts.org

Sodium borohydride is a milder reducing agent and offers good chemoselectivity, reducing aldehydes and ketones without affecting other functional groups like esters or the furan ring itself. savemyexams.com LiAlH₄ is a much stronger reducing agent and would also effectively produce the desired alcohol. britannica.com

The specific structure of this compound lacks a chiral center at the carbinol carbon (the carbon bearing the -OH group) due to the presence of two identical methyl groups on the adjacent carbon. Therefore, its synthesis does not inherently involve the creation of stereoisomers at this position.

However, considering a structurally similar, prochiral substrate allows for the discussion of stereocontrol principles. If the substrate were, for example, a prochiral ketone, the facial selectivity of the nucleophilic attack would become critical. The stereochemical outcome is dictated by the structure of the transition state. According to models like the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest substituent, minimizing steric hindrance in the transition state. wikipedia.org

In Grignard reactions, the addition to the carbonyl group is believed to proceed through a six-membered ring transition state, which can also influence the stereochemical outcome. wikipedia.org The precise geometry of this transition state, involving the magnesium ion coordinating with the carbonyl oxygen, helps to organize the molecule for the nucleophilic attack, ultimately determining which diastereomer is formed preferentially.

Reaction Kinetics and Thermodynamic Considerations in Synthetic Procedures

The efficiency and feasibility of a synthetic route are governed by both its rate (kinetics) and its energetic favorability (thermodynamics).

The rates of the proposed synthetic steps are influenced by several factors, including steric hindrance, reagent reactivity, and reaction conditions.

Nucleophilic Addition: The reaction of a Grignard reagent with an aldehyde is typically very fast. However, the use of 2,2-dimethylpropanal (pivalaldehyde) introduces significant steric hindrance from the bulky tert-butyl group, which can slow the rate of nucleophilic attack compared to less hindered aldehydes. organic-chemistry.org Competition kinetics studies have shown that highly reactive Grignard reagents can react orders of magnitude faster than less reactive ones, and reaction rates can approach the diffusion-controlled limit. nih.gov

Reduction: The kinetics of aldehyde reduction depend heavily on the choice of hydride reagent. LiAlH₄ is significantly more reactive and reduces carbonyls much faster than NaBH₄. The rate differences are attributed to the greater polarity of the Al-H bond compared to the B-H bond, making the hydride from LiAlH₄ a more potent nucleophile. chemistrysteps.com

Below is a table illustrating the relative reactivity of different reducing agents for carbonyl compounds.

| Reducing Agent | Relative Reactivity | Typical Solvents | Comments |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Very High | Ethers (THF, Diethyl ether) | Highly reactive, reduces most carbonyl functional groups. Reacts violently with protic solvents. |

| Sodium Borohydride (NaBH₄) | Moderate | Alcohols (Methanol, Ethanol), Water | More selective, reduces aldehydes and ketones. Slower reaction rate. |

| Catalytic Hydrogenation (H₂/Metal) | Variable | Various (Ethanol, Ethyl Acetate) | Rate depends on catalyst, pressure, and temperature. Can sometimes reduce other functional groups. |

The addition of both organometallic reagents and hydrides to carbonyl groups are generally highly exothermic and thermodynamically favorable processes. The primary driving force is the conversion of a relatively weak carbon-oxygen π-bond into stronger σ-bonds.

In a typical carbonyl addition, one C=O π-bond is broken, and two new σ-bonds (e.g., a C-C and an O-H bond in the Grignard reaction, or a C-H and an O-H bond in the reduction) are formed. The net enthalpy change (ΔH) is negative, indicating an exothermic reaction.

| Bond Type | Average Bond Enthalpy (kJ/mol) |

| C=O (in aldehyde) | ~745 |

| C-O | ~358 |

| C-C | ~347 |

| O-H | ~467 |

| C-H | ~413 |

Data compiled from standard chemistry resources.

Considering the reduction of an aldehyde, the breaking of one C=O bond and the formation of a C-H, a C-O, and an O-H bond (net change from C=O to C-H and O-H after workup) results in a significant release of energy. This large negative enthalpy change, coupled with a likely small change in entropy, leads to a large negative Gibbs free energy (ΔG), rendering the reaction spontaneous and essentially irreversible under standard conditions.

Catalytic Cycle Analysis in Metal-Mediated or Biocatalytic Syntheses

Catalytic methods offer green and efficient alternatives for the synthesis of this compound, particularly through the reduction of a suitable furan aldehyde precursor.

Metal-Mediated Catalysis

Catalytic hydrogenation using transition metals like palladium (Pd), platinum (Pt), nickel (Ni), or ruthenium (Ru) is a widely used industrial method for reducing aldehydes. britannica.commdpi.com The reaction involves the addition of molecular hydrogen (H₂) across the carbonyl double bond.

The generally accepted Horiuti-Polanyi mechanism for such a hydrogenation involves the following steps:

Adsorption: The furan aldehyde and molecular hydrogen adsorb onto the surface of the metal catalyst.

H₂ Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

Stepwise Hydrogenation: A hydrogen atom is transferred from the metal surface to the carbonyl carbon, forming a half-hydrogenated intermediate. A second hydrogen atom is then transferred to the carbonyl oxygen.

Desorption: The final alcohol product, this compound, desorbs from the catalyst surface, regenerating the active site for the next cycle.

A key challenge in the hydrogenation of furan derivatives is achieving selectivity for the carbonyl group without reducing the furan ring itself. mdpi.com The choice of catalyst, support, and reaction conditions (temperature, pressure) is crucial for maximizing the yield of the desired furan alcohol. nih.govmdpi.com

Biocatalytic Synthesis

Biocatalysis, using isolated enzymes or whole microorganisms, presents a highly selective and environmentally benign approach for the reduction of furan aldehydes. nih.govacs.org Enzymes such as alcohol dehydrogenases or other oxidoreductases can catalyze this transformation with high efficiency and selectivity under mild aqueous conditions. nih.gov

The catalytic cycle for an enzyme-mediated reduction typically involves a cofactor, most commonly nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH):

Substrate Binding: The furan aldehyde binds to the active site of the enzyme. The reduced cofactor (NADPH) also binds.

Hydride Transfer: The enzyme facilitates the stereospecific transfer of a hydride ion from the NADPH cofactor to the carbonyl carbon of the aldehyde substrate.

Protonation and Product Release: A proton is transferred from a nearby acidic residue in the enzyme's active site (or from the solvent) to the oxygen atom. The resulting alcohol product and the oxidized cofactor (NADP⁺) are then released.

Cofactor Regeneration: For the cycle to continue, the oxidized cofactor (NADP⁺) must be reduced back to NADPH. In whole-cell systems, this regeneration is accomplished by the organism's own metabolic pathways. acs.org

Biocatalytic methods are particularly advantageous as they operate at ambient temperature and pressure, avoid the use of heavy metals, and can offer exceptional selectivity, preventing unwanted side reactions like the reduction of the furan ring. researchgate.net

Derivatization and Functionalization of 3 Furan 2 Yl 2,2 Dimethylpropan 1 Ol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a key site for functionalization, enabling the introduction of a wide array of new functional groups through esterification, etherification, oxidation, and the formation of activated intermediates for subsequent reactions.

The primary alcohol of 3-(furan-2-yl)-2,2-dimethylpropan-1-ol can be readily converted to its corresponding esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by acids or proceed in the presence of a base to neutralize the acidic byproduct. For instance, Fischer esterification, involving reaction with a carboxylic acid under acidic conditions, can be employed, although it is an equilibrium process. rsc.org More efficiently, acylation with an acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high yield of the desired ester.

Enzymatic catalysis offers a mild and selective alternative for esterification. Lipases, for example, are widely used for the synthesis of esters from alcohols and carboxylic acids. nih.gov This approach is particularly valuable for the kinetic resolution of racemic alcohols. jocpr.com In a kinetic resolution process, a chiral reagent or catalyst reacts at different rates with the two enantiomers of a racemic mixture, allowing for the separation of the enantiomers. wikipedia.org For a primary alcohol like this compound, if it were prepared in a racemic form (with chirality arising from isotopic labeling or other subtle asymmetry, for example), enzymatic acylation could be used to selectively acylate one enantiomer, leaving the other unreacted. jocpr.com For example, the kinetic resolution of a similar compound, (R/S)-1-(2-furyl) ethanol (B145695), has been successfully achieved using lipase-catalyzed acylation, with vinyl acetate (B1210297) often serving as an effective acyl donor. jocpr.com

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Fischer Esterification | R'-COOH, Acid catalyst (e.g., H₂SO₄), Heat | 3-(Furan-2-yl)-2,2-dimethylpropyl ester | Reversible reaction; often requires removal of water to drive to completion. |

| Acylation | R'-COCl or (R'CO)₂O, Base (e.g., Pyridine, Et₃N) | 3-(Furan-2-yl)-2,2-dimethylpropyl ester | High-yielding and generally irreversible. |

| Enzymatic Esterification | R'-COOH, Lipase (B570770) (e.g., Candida antarctica lipase B), Organic solvent | 3-(Furan-2-yl)-2,2-dimethylpropyl ester | Mild conditions, high selectivity. |

| Enzymatic Kinetic Resolution | Acyl donor (e.g., vinyl acetate), Lipase, Organic solvent | Enantioenriched ester and unreacted enantioenriched alcohol | Separation of enantiomers from a racemic mixture. jocpr.comwikipedia.org |

The hydroxyl group of this compound can be converted into an ether through various etherification methods. The Williamson ether synthesis is a classic and versatile method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide to form the ether.

Alternatively, etherification can be achieved under acidic conditions, particularly for the synthesis of ethers from reactive alkyl halides like benzyl (B1604629) or allyl halides. organic-chemistry.org Another approach is the reaction of the alcohol with an alkylating agent in the presence of a catalyst. For instance, the etherification of furfuryl alcohol with ethanol to produce ethyl furfuryl ether has been demonstrated using solid acid catalysts. mdpi.com

The oxidation of the primary alcohol functionality in this compound can yield either the corresponding aldehyde, 3-(furan-2-yl)-2,2-dimethylpropanal, or the carboxylic acid, 3-(furan-2-yl)-2,2-dimethylpropanoic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.org

Selective oxidation to the aldehyde requires the use of mild oxidizing agents and conditions that prevent over-oxidation to the carboxylic acid. libretexts.org Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern or Dess-Martin periodinane oxidations. e-bookshelf.de To favor the formation of the aldehyde, it is often necessary to remove it from the reaction mixture as it is formed, for example, by distillation. libretexts.org

For the conversion to the carboxylic acid, stronger oxidizing agents are typically employed. libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or a two-step, one-pot procedure involving TEMPO-catalyzed oxidation with NaOCl followed by NaClO₂ can be used to achieve this transformation in high yield. nih.govchemeurope.com A challenge in the oxidation of furan-containing compounds is the potential for the furan (B31954) ring itself to be susceptible to oxidation, especially under harsh conditions. ethernet.edu.et Therefore, careful selection of the oxidant and reaction conditions is crucial to ensure the selective oxidation of the alcohol functionality.

| Target Product | Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂ | Mild and selective for aldehydes. |

| Aldehyde | Dess-Martin periodinane (DMP) | CH₂Cl₂ | Mild conditions, avoids heavy metals. organic-chemistry.org |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous NaOH or KOH | Strong oxidant, potential for furan ring cleavage. chemeurope.com |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strongly acidic and oxidizing conditions. chemeurope.com |

| Carboxylic Acid | TEMPO/NaOCl/NaClO₂ | Two-phase system (e.g., CH₂Cl₂/H₂O) | Mild conditions, compatible with many functional groups. nih.gov |

To enhance the reactivity of the alcohol for nucleophilic substitution reactions, the hydroxyl group can be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). The reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine results in the formation of the corresponding tosylate. youtube.com

This tosylate is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, including azides, cyanides, and halides, allowing for the introduction of various functional groups at the propyl side chain. It is important to note that under certain conditions, treatment of alcohols with tosyl chloride can lead to the formation of the corresponding chloride instead of the tosylate. nih.govresearchgate.net

Transformations Involving the Furan Ring System

The furan ring in this compound is an aromatic system that is more electron-rich than benzene, making it highly susceptible to electrophilic aromatic substitution.

Electrophilic substitution on the furan ring generally occurs preferentially at the C2 and C5 positions due to the stabilizing effect of the oxygen atom on the intermediate carbocation. pearson.com Since the C2 position of this compound is already substituted, electrophilic attack is expected to occur predominantly at the C5 position. The alkyl substituent at the C2 position is an activating group, further enhancing the reactivity of the furan ring towards electrophiles.

Common electrophilic aromatic substitution reactions that can be performed on the furan ring include:

Nitration: Introduction of a nitro group (-NO₂) at the C5 position can be achieved using nitrating agents like acetyl nitrate (B79036) (generated from nitric acid and acetic anhydride).

Halogenation: Bromination or chlorination can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce a halogen atom at the C5 position. pearson.com

Friedel-Crafts Acylation: The introduction of an acyl group at the C5 position can be accomplished by reacting the compound with an acid chloride or anhydride in the presence of a mild Lewis acid catalyst.

The conditions for these reactions must be carefully controlled, as the high reactivity of the furan ring can lead to polymerization or ring-opening under strongly acidic conditions. mdpi.com

[4+2] Cycloaddition Reactions (Diels-Alder Type) with the Furan Diene

The furan ring, being an electron-rich diene, readily participates in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, with various dienophiles. acs.org This reactivity is a cornerstone of furan chemistry, providing a pathway to complex polycyclic structures. In the context of this compound, the furan ring is expected to react with electron-poor alkenes and alkynes to form oxabicyclo[2.2.1]heptane derivatives.

The stereoselectivity of the Diels-Alder reaction with furan derivatives is a subject of considerable study. While the endo isomer is often the kinetically favored product, the thermodynamic stability of the exo isomer can lead to its predominance, especially at higher temperatures, due to the reversibility of the reaction. nih.govmdpi.com For instance, the reaction of 2-methylfuran (B129897) with maleimides at room temperature can yield over 20% of the endo isomer, but at temperatures above 60°C, the exo isomer is formed exclusively in most cases. mdpi.com The presence of substituents on the furan ring can significantly influence both the reactivity and the selectivity of the cycloaddition. rsc.orgresearchgate.net Electron-donating groups, such as the alkyl substituent in this compound, are known to increase the reactivity of the furan diene. researchgate.net

Lewis acids are often employed to catalyze these reactions, enhancing both the reaction rate and selectivity. mdpi.com However, the low reactivity of furan as a diene can sometimes lead to poor diastereo- and regioselectivity. mdpi.com

Table 1: Representative Diels-Alder Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 2-Methylfuran | Maleimides | >60°C | Exo isomer | mdpi.com |

| Furan | Maleic Anhydride | Not specified | Endo and Exo isomers | nih.gov |

| Furanic Acetals | Acrylonitrile | ZnCl₂, 30°C | Ortho-selective, moderate endo-selectivity | mdpi.com |

Ring-Opening and Rearrangement Reactions of the Furan Moiety

The furan ring of this compound is susceptible to ring-opening and rearrangement reactions under various conditions, further highlighting its synthetic utility. acs.org Acid-catalyzed hydrolysis can cleave the furan ring to yield a 1,4-dicarbonyl compound. acs.org Oxidative ring-opening can also be achieved using reagents like meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, leading to the formation of unsaturated dialdehydes or other oxidized products. pharmaguideline.com

Furthermore, furan ring-opening reactions are integral to the synthesis of diverse functionalized molecules. rsc.org For example, the reaction of furans with dialkyl phosphonates, catalyzed by FeCl₃, provides an efficient route to 2,5-dicarbonyl-3-ene-phosphates. rsc.org In some cases, the ring-opening of a furan moiety can be part of a cascade reaction, leading to the formation of new heterocyclic systems. For instance, 2-(o-aminophenyl)furans can undergo an acid-catalyzed Pictet-Spengler-like reaction with aldehydes, involving a furan ring-opening followed by an indole (B1671886) ring-closure. researchgate.net

The presence of substituents can influence the propensity for ring-opening. Theoretical studies on 2-furylcarbenes have shown that the activation barrier for ring-opening is highly dependent on the nature of the substituent at the 2-position. acs.org

Functionalization at Positions Adjacent to the Furan Ring

The carbon atoms adjacent to the furan ring in this compound, specifically the benzylic-like methylene (B1212753) group, are potential sites for functionalization. While direct studies on this specific compound are limited, related research on 2-benzyl furans demonstrates that the benzylic C-H bond can be selectively functionalized. researchgate.netnih.gov

For instance, palladium-catalyzed benzylic arylation of 2-benzylfurans can be achieved, with the selectivity between benzylic and C-3 arylation being controlled by the choice of the base's counterion. researchgate.netnih.gov This suggests that similar strategies could be employed for the targeted modification of the methylene group in this compound. Additionally, methods for the selective monooxygenation of benzylic C-H bonds have been developed, which could potentially be applied to introduce a hydroxyl group at the benzylic position. rwth-aachen.de

Regio- and Stereoselective Functionalization Studies

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules from furan precursors. In the context of this compound, these considerations are crucial for predictable and efficient derivatization.

Regioselectivity: In electrophilic substitution reactions, the electron-donating nature of the alkyl substituent at the 2-position directs incoming electrophiles primarily to the C5 position. Palladium-catalyzed direct alkylation of the C-H bond at the α-position of furans has been reported, providing a regioselective route to α-alkylfurans. rsc.org Furthermore, cobalt-catalyzed metalloradical cyclization reactions of alkynes with α-diazocarbonyls can produce polysubstituted furans with complete regioselectivity. nih.govorganic-chemistry.orgscispace.com

Stereoselectivity: As previously mentioned in the context of Diels-Alder reactions, achieving high stereoselectivity can be challenging due to the reversibility of the cycloaddition. nih.govmdpi.com However, the use of chiral catalysts or auxiliaries can induce stereoselectivity in reactions involving furan derivatives. For example, catalytic asymmetric ring-opening reactions of 2,5-dihydrofurans have been achieved with high enantioselectivity using cobalt catalysts. nih.govnih.gov While this is not a direct reaction of the furan ring itself, it demonstrates the potential for stereocontrolled transformations of furan-derived structures. The development of stereoselective methods for the synthesis of substituted tetrahydrofurans, which can be accessed from furan precursors, is also an active area of research. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular geometry and electronic properties of molecules like 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves varying the bond lengths, bond angles, and dihedral angles to locate the lowest energy conformer.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bonds connecting the furan (B31954) ring, the neopentyl core, and the hydroxyl group. Different spatial arrangements of the furan ring relative to the alkyl chain can lead to various conformers with distinct energy levels. Computational studies would identify the global minimum energy structure as well as other low-energy conformers that might be present at room temperature. For instance, a study on 3-(furan-2-yl)-acrylic acid indicated that the planarity of the molecule is a key factor in its stability. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes and does not represent actual calculated data.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(furan)-C(alkyl) | ~1.51 Å |

| Bond Length | C-O (alcohol) | ~1.43 Å |

| Bond Length | O-H (alcohol) | ~0.96 Å |

| Bond Angle | C(furan)-C-C | ~115° |

| Bond Angle | C-C-O | ~109.5° |

| Dihedral Angle | Furan Ring - Alkyl Chain | Variable |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. malayajournal.org

For furan derivatives, the HOMO is typically localized on the furan ring, which is electron-rich. The LUMO distribution depends on the substituents. In this compound, the HOMO is expected to be predominantly on the furan moiety, while the LUMO may be distributed over the alkyl and alcohol groups. A smaller HOMO-LUMO gap suggests higher reactivity. malayajournal.org

DFT calculations on related furan compounds have determined these energy values. For example, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated to be -5.2822 eV and -1.2715 eV, respectively, resulting in an energy gap of 4.0106 eV. malayajournal.org Similar calculations for this compound would provide valuable insights into its electronic properties and reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies This table is for illustrative purposes and does not represent actual calculated data for the target compound.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -6.0 | Electron-donating capability |

| LUMO | ~ 1.5 | Electron-accepting capability |

| Energy Gap (ΔE) | ~ 7.5 | Chemical stability and reactivity |

Electrostatic Potential Surface (ESP) Mapping

The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. avogadro.cc The ESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. Green and yellow areas denote regions of neutral potential. wolfram.com

For this compound, the ESP map would likely show a region of high electron density (red) around the oxygen atom of the furan ring and the hydroxyl group, making these sites potential centers for electrophilic interaction. researchgate.netpearson.com The hydrogen atom of the hydroxyl group would be depicted as an electron-deficient region (blue), indicating its acidic character. pearson.com Understanding the ESP is crucial for predicting intermolecular interactions, such as hydrogen bonding, which significantly influences the physical and chemical properties of the compound.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves locating transition states and mapping the reaction pathways.

Transition State Characterization and Activation Energy Calculations

A transition state (TS) is a specific configuration along the reaction coordinate that corresponds to the highest potential energy point. Characterizing the TS is essential for understanding the reaction mechanism and calculating the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur.

For reactions involving this compound, such as its oxidation or dehydration, computational methods can be used to locate the transition state structures. researchgate.net Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The activation energy is the difference in energy between the transition state and the reactants. Theoretical studies on the pyrolysis of furan, for example, have identified transition states for hydrogen transfer and ring-opening reactions. researchgate.netacs.org

Table 3: Hypothetical Activation Energies for a Reaction of this compound (Illustrative) This table is for illustrative purposes and does not represent actual calculated data.

| Reaction Type | Computational Method | Basis Set | Calculated Ea (kcal/mol) |

|---|---|---|---|

| Dehydration | DFT (B3LYP) | 6-31G(d) | ~30-40 |

| Oxidation | CASSCF | cc-pVTZ | ~20-30 |

Intrinsic Reaction Coordinate (IRC) Pathways

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the desired reactants and products. q-chem.comrowansci.com The IRC path is the minimum energy path on the potential energy surface that links the transition state to the reactants in the forward direction and to the products in the backward direction. mdpi.comscm.com

By following the IRC pathway from the transition state of a proposed reaction of this compound, one can verify the reaction mechanism. acs.org For instance, in a dehydration reaction, the IRC would show the progressive breaking of the C-O bond and the formation of a double bond and a water molecule. This analysis provides a detailed picture of the geometric changes that occur during the reaction and confirms the connectivity of the stationary points on the potential energy surface.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are instrumental in predicting spectroscopic data, which can be correlated with experimental findings to confirm molecular structures and understand their electronic environments. Density Functional Theory (DFT) is a cornerstone of this field, offering a balance of accuracy and computational efficiency for studying furan derivatives. globalresearchonline.netdnrcollege.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in the assignment of experimental spectra. The standard and most common approach for this is the Gauge-Invariant Atomic Orbital (GIAO) method, typically employed after geometry optimization using a DFT functional like B3LYP. globalresearchonline.netuncw.edugaussian.com

The process involves first finding the molecule's most stable three-dimensional structure (lowest energy conformation) through geometry optimization. Following this, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against a standard compound, such as Tetramethylsilane (TMS).

For this compound, computational models would predict distinct chemical shifts for the protons and carbons of the furan ring, the quaternary dimethyl group, the methylene (B1212753) bridge, and the hydroxymethyl group. The predicted values are sensitive to the local electronic environment of each atom. A comparison between theoretical and experimental shifts can validate the structural assignment and provide confidence in the computational model.

Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table is illustrative, showing the type of data generated from computational studies. Values are hypothetical and based on typical shifts for similar structural motifs.

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Furan C5 | 142.5 | 7.35 |

| Furan C2 | 155.0 | - |

| Furan C3 | 105.8 | 6.05 |

| Furan C4 | 110.1 | 6.28 |

| C(CH₃)₂ | 35.2 | - |

| CH₂ (bridge) | 45.7 | 2.50 |

| CH₂OH | 71.3 | 3.45 |

| C(CH₃)₂ | 24.8 | 0.95 |

| OH | - | 1.80 (variable) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrations of molecular bonds. Quantum chemical calculations, primarily using DFT methods, can compute the harmonic vibrational frequencies corresponding to a molecule's normal modes of vibration. dnrcollege.orgresearchgate.net These theoretical frequencies help in the assignment of absorption bands in experimental IR and Raman spectra.

For this compound, calculations would predict characteristic frequencies for key functional groups. These include the O-H stretching of the alcohol group, C-H stretching vibrations of the furan ring and the aliphatic chain, C=C and C-O-C stretching modes within the furan ring, and various bending modes. globalresearchonline.netscientists.uz The computed spectra can be visualized and compared directly with experimental data. Often, calculated frequencies are uniformly scaled by a small factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental results. dnrcollege.org

Table 2: Hypothetical Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of this compound This table is illustrative, showing representative data from DFT frequency calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| O-H Stretch | 3650 | Strong | Weak |

| Furan C-H Stretch | 3120 - 3150 | Medium | Strong |

| Aliphatic C-H Stretch | 2880 - 2990 | Strong | Strong |

| Furan Ring C=C Stretch | 1500 - 1610 | Strong | Strong |

| Furan Ring C-O-C Stretch | 1020 - 1180 | Strong | Medium |

| C-O Stretch (Alcohol) | 1045 | Strong | Weak |

Molecular Dynamics Simulations for Solvent Effects and Conformational Space Exploration

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can explore the conformational space of flexible molecules like this compound and investigate the explicit effects of solvent on its structure and dynamics. psu.edursc.org

In a typical MD simulation, the molecule is placed in a box of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide), and the motions of all atoms are calculated over time by solving Newton's equations of motion. This approach allows for the study of:

Conformational Preferences: The molecule possesses several rotatable bonds, leading to a complex potential energy surface. MD simulations can identify the most populated low-energy conformations and the energy barriers for converting between them. olemiss.eduolemiss.edu This is crucial for understanding how the molecule's shape influences its properties.

Solvent Effects: The interactions between the solute and solvent molecules are explicitly modeled. For this compound, simulations can reveal the structure of the solvation shell, particularly the hydrogen bonding network involving the hydroxyl group and the furan's oxygen atom. researchgate.netrsc.org The polarity of the solvent can significantly influence the conformational equilibrium. researchgate.net For instance, polar solvents may stabilize conformations that maximize the exposure of the hydroxyl group, whereas nonpolar solvents might favor more compact, internally hydrogen-bonded structures, if possible. By analyzing the simulation trajectories, one can derive thermodynamic and kinetic information about the molecule's behavior in solution.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 3-(Furan-2-yl)-2,2-dimethylpropan-1-ol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, a full suite of two-dimensional (2D) and advanced techniques is necessary to assemble the complete connectivity and stereochemical picture.

Based on established chemical shift principles for furan (B31954) derivatives and neopentyl-like structures, a predicted NMR assignment for this compound in CDCl₃ is presented below. nih.govpressbooks.publibretexts.orgnist.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 | -CH₂OH | ~3.4 | ~70 |

| 2 | -C(CH₃)₂- | - | ~38 |

| 3 | -CH₂- | ~2.7 | ~45 |

| 4 | Furan C2 | - | ~155 |

| 5 | Furan C3-H | ~6.0 | ~106 |

| 6 | Furan C4-H | ~6.3 | ~110 |

| 7 | Furan C5-H | ~7.3 | ~141 |

| 8 | -OH | variable (~1.5-3.0) | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are indispensable for mapping the covalent framework and spatial relationships within the molecule.

Correlation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. For this compound, COSY would be critical in confirming the coupling networks within the furan ring and the propyl side chain.

Expected COSY Correlations:

| Proton (F2 Axis) | Correlating Proton (F1 Axis) | Information Gained |

|---|---|---|

| H5 (~6.0 ppm) | H6 (~6.3 ppm) | Confirms adjacency of C3 and C4 protons on the furan ring. |

| H6 (~6.3 ppm) | H5 (~6.0 ppm), H7 (~7.3 ppm) | Confirms H6 is coupled to both H5 and H7. |

| H1 (~3.4 ppm) | H8 (~1.5-3.0 ppm) | Confirms coupling between the alcohol proton and the methylene (B1212753) protons (in anhydrous solvents like DMSO). |

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons directly to their attached carbons (¹JCH), providing a definitive map of all C-H bonds.

Expected HSQC Correlations:

| Proton (¹H, F2 Axis) | Carbon (¹³C, F1 Axis) |

|---|---|

| ~3.4 ppm | ~70 ppm (C1) |

| ~2.7 ppm | ~45 ppm (C3) |

| ~6.0 ppm | ~106 ppm (C5) |

| ~6.3 ppm | ~110 ppm (C6) |

| ~7.3 ppm | ~141 ppm (C7) |

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for assembling the molecular skeleton by identifying longer-range couplings (typically ²JCH and ³JCH) between protons and carbons. It connects the molecular fragments identified by COSY and HSQC.

Expected Key HMBC Correlations:

| Proton (¹H) | Correlating Carbons (²J, ³J) | Information Gained |

|---|---|---|

| H1 (-CH₂OH) | C2, C9, C10 | Connects the hydroxymethyl group to the quaternary carbon. |

| H3 (-CH₂-) | C2, C4, C5, C6 | Crucially connects the propyl side chain to the furan ring at C2. |

| H5 (Furan) | C3, C4, C6, C7 | Confirms furan ring structure and side-chain attachment. |

Nuclear Overhauser Effect SpectroscopY (NOESY): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's preferred conformation and stereochemistry.

Expected Key NOESY Correlations:

| Proton 1 | Proton 2 | Information Gained |

|---|---|---|

| H3 (-CH₂-) | H5 (Furan C3-H) | Confirms the spatial proximity of the side chain to the C3 position of the furan ring. |

Advanced Pulsed Field Gradient (PFG) Experiments

Pulsed Field Gradient (PFG) NMR techniques are powerful tools for analyzing complex mixtures and studying molecular dynamics in solution. rsc.orgucsb.edu The most common application is Diffusion Ordered SpectroscopY (DOSY). A DOSY experiment on a pure sample of this compound would yield a single diffusion coefficient (D). nih.gov All proton signals would align horizontally in the 2D DOSY plot, corresponding to the same D value, which serves as a powerful confirmation of the sample's purity. This diffusion coefficient is related to the molecule's hydrodynamic radius, offering insights into its effective size and shape in the chosen solvent. rsc.org

Solid-State NMR Applications for Crystalline Forms

Should this compound be a crystalline solid, solid-state NMR (ssNMR) can provide invaluable information about its structure in the solid phase. emory.edu Using techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP), high-resolution ¹³C spectra can be obtained. rsc.org ssNMR is particularly sensitive to the local electronic environment, meaning that different crystalline forms (polymorphs) or non-equivalent molecules within the crystal's asymmetric unit would give rise to distinct sets of NMR signals. This makes ssNMR an essential tool for studying polymorphism, which has critical implications for the physical properties of a compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆O₂), the exact mass can be calculated and compared to experimental results to confirm its composition.

Calculated Exact Masses for Possible Ions:

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₁₀H₁₆O₂ + H]⁺ | [M+H]⁺ | 169.1223 |

| [C₁₀H₁₆O₂ + Na]⁺ | [M+Na]⁺ | 191.1043 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves isolating a precursor ion (e.g., the [M+H]⁺ ion) and inducing fragmentation to produce a spectrum of product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure, confirming the connectivity of its constituent parts. mdpi.com The proposed fragmentation pathway for this compound would involve several characteristic cleavages. nist.govrsc.org

Proposed Key Fragmentations and Product Ions:

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion / Comment |

| 169.1223 | H₂O | 151.1117 | Loss of the alcohol group as water, a common fragmentation for alcohols. |

| 169.1223 | CH₃OH | 137.0961 | Loss of methanol, potentially after rearrangement. |

| 169.1223 | C₄H₉O (neopentyl alcohol radical) | 81.0335 | Cleavage of the C3-C4 bond, resulting in a furfuryl cation. This is a very characteristic and likely abundant fragment. |

| 169.1223 | C₅H₉O (side chain radical) | 81.0335 | Cleavage of the C2-C3 bond. |

| 169.1223 | CH₂OH radical | 138.1117 | Alpha-cleavage next to the oxygen atom. |

| 81.0335 | CO | 53.0386 | Subsequent fragmentation of the furfuryl cation. |

Ion Mobility Mass Spectrometry (IM-MS) for Conformational Information

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov In an IM-MS experiment, ions are propelled through a gas-filled drift tube by an electric field. Their velocity depends not only on their mass and charge but also on their size and shape—their rotationally averaged collision cross-section (CCS). nih.gov

For this compound, IM-MS could provide unique structural insights. mdpi.com It could potentially separate different gas-phase conformers (e.g., a compact, folded structure versus a more linear, extended one) if they have different CCS values. Furthermore, an experimental CCS value provides a valuable, measurable physical parameter of the ion that can be compared against computationally modeled structures to gain confidence in theoretical conformational analyses. chemrxiv.org This technique is also highly effective at separating the target compound from any potential isomers that would be indistinguishable by mass alone. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the conformational landscape of this compound. The vibrational spectrum is dictated by the molecule's constituent parts: the furan ring, the neopentyl (2,2-dimethylpropyl) group, and the primary alcohol.

The furan moiety is expected to exhibit several characteristic vibrational modes. These include C-H stretching vibrations typically observed above 3100 cm⁻¹, C=C stretching modes in the 1580-1450 cm⁻¹ region, and the ring breathing and deformation modes which give rise to a series of bands in the fingerprint region (below 1300 cm⁻¹). The C-O-C stretching of the furan ring is also a key diagnostic feature, generally appearing between 1250 and 1050 cm⁻¹.

The neopentyl group introduces vibrations associated with the C(CH₃)₂ moiety and the CH₂ group. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups are anticipated in the 2960-2870 cm⁻¹ range. Bending vibrations for the methyl groups (asymmetric and symmetric) are expected around 1470 cm⁻¹ and 1370 cm⁻¹, respectively. The characteristic "t-butyl" skeletal vibrations often produce distinct patterns in the fingerprint region.

The primary alcohol functional group is readily identified by a broad O-H stretching band in the FT-IR spectrum, typically centered in the 3600-3200 cm⁻¹ region, with its breadth being indicative of the extent of intermolecular hydrogen bonding. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the 1050-1000 cm⁻¹ range.

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H Stretch | Alcohol | 3600-3200 (broad) | Weak | Strong (IR) |

| C-H Stretch (furan) | Furan | ~3120 | Strong | Medium |

| C-H Stretch (alkyl) | Neopentyl | 2960-2870 | Strong | Strong |

| C=C Stretch | Furan | ~1570, ~1480 | Strong | Medium |

| CH₂/CH₃ Bending | Neopentyl | 1470-1370 | Medium | Medium |

| C-O-C Stretch (furan) | Furan | ~1150 | Medium | Strong |

| C-O Stretch (alcohol) | Alcohol | ~1030 | Weak | Strong |

| Ring Breathing/Deformation | Furan | Below 1000 | Strong | Variable |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Determination

To definitively determine the three-dimensional arrangement of atoms and molecules of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. Although a crystal structure for this specific compound is not publicly available, we can hypothesize its key structural features based on related molecules.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The furan ring is expected to be largely planar. A key conformational parameter would be the torsion angle describing the orientation of the neopentyl alcohol substituent relative to the furan ring. Steric hindrance from the bulky 2,2-dimethyl groups will likely play a significant role in determining the preferred conformation in the crystal lattice.

Crucially, the presence of the hydroxyl group introduces the potential for hydrogen bonding. In the solid state, it is highly probable that molecules of this compound would form intermolecular hydrogen bonds of the O-H···O type, linking the hydroxyl group of one molecule to the hydroxyl oxygen or the furan ring oxygen of a neighboring molecule. These interactions would dictate the crystal packing, likely leading to the formation of chains or more complex three-dimensional networks. The specific crystal system, space group, and unit cell dimensions would be determined from the diffraction data.

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic (Common for organic molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Bond Lengths (Å) | C-O (alcohol): ~1.43, C-O (furan): ~1.36, C=C (furan): ~1.35, C-C (alkyl): ~1.54 |

| Hydrogen Bonding | Expected O-H···O interactions influencing crystal packing |

| Molecular Conformation | Planar furan ring; specific torsion angles determined by steric effects |

Chromatographic Techniques for Separation Science and Purity Profiling

Chromatographic methods are indispensable for separating this compound from reaction byproducts, starting materials, and other impurities, thereby allowing for its accurate quantification and purity assessment.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Given its expected volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of this compound. Method development would focus on optimizing separation and detection parameters.

A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), would likely provide good separation of the target analyte from potential impurities. The temperature program would be optimized to ensure adequate resolution and reasonable analysis times, starting at a lower temperature to resolve volatile components and ramping up to elute the higher-boiling compounds.

The mass spectrometer, typically operating in electron ionization (EI) mode, would serve as a highly specific detector. The resulting mass spectrum would show a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can be used for definitive identification. Expected fragmentation pathways would include the loss of a water molecule from the alcohol, cleavage of the C-C bond adjacent to the oxygen, and fragmentation of the furan ring. This fragmentation signature is crucial for structural confirmation and for distinguishing the analyte from isomeric compounds.

| Parameter | Proposed Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Expected Key Fragments (m/z) | Molecular ion, fragments from loss of H₂O, CH₂OH, and furan ring cleavage |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for purity analysis and for compounds that may have thermal lability. A reversed-phase HPLC method would be the most common choice.

A C18 stationary phase is typically effective for separating moderately polar organic compounds. The mobile phase would likely consist of a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functionalities.

Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The furan ring contains a chromophore that absorbs UV light, typically in the range of 200-250 nm, allowing for sensitive detection. For enhanced specificity and the ability to analyze impurities that may co-elute, coupling the HPLC system to a mass spectrometer (LC-MS) is highly advantageous. Electrospray ionization (ESI) in positive mode would likely protonate the molecule, allowing for the detection of the [M+H]⁺ ion, which confirms the molecular weight.

| Parameter | Proposed Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | e.g., 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~220 nm; or ESI-MS in positive ion mode ([M+H]⁺) |

| Column Temperature | 30 °C |

Applications As a Synthetic Building Block and Precursor in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The furan (B31954) moiety is a key structural element in numerous natural products and pharmaceuticals and serves as a versatile precursor in the synthesis of diverse heterocyclic and carbocyclic systems. nih.gov

Construction of Polycyclic Furan Derivatives

Precursor for Advanced Organic Scaffolds

The furan nucleus is recognized as a promising scaffold for the development of biologically active compounds. nih.gov The unique combination of the furan ring and the dimethylpropanol side chain in 3-(furan-2-yl)-2,2-dimethylpropan-1-ol could theoretically be leveraged to create novel molecular frameworks. For instance, the primary alcohol could be oxidized to an aldehyde or carboxylic acid, enabling a variety of subsequent chemical modifications. Despite this potential, there is a lack of published studies that specifically employ this compound as a precursor for advanced organic scaffolds.

Role in Chiral Pool Synthesis

Chiral pool synthesis is a powerful strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. While there are methods for the synthesis of chiral furan derivatives, there is no evidence in the scientific literature to suggest that this compound is a recognized member of the chiral pool or that it has been used in chiral pool synthesis. The molecule itself is achiral, and therefore, its direct application in chiral pool synthesis would necessitate a resolution step or an asymmetric transformation to introduce chirality, for which no specific methodologies have been described for this compound.

Integration into Polymer and Material Science

Furan-based monomers are of significant interest for the development of bio-based and functional polymers. researchgate.net The Diels-Alder reaction of furan moieties can be utilized to create reversible cross-links in polymer networks, leading to self-healing materials.

Synthesis of Monomers Containing the Furan-dimethylpropanol Moiety

The primary alcohol of this compound could be functionalized to introduce polymerizable groups, such as acrylates or methacrylates, via esterification. Such a transformation would yield a monomer containing the furan-dimethylpropanol moiety. However, a review of the literature does not reveal any specific reports on the synthesis of such monomers derived from this compound.

Polymerization Studies and Characterization of Resulting Materials

As no specific monomers derived from this compound have been reported, there are consequently no polymerization studies or characterization data for materials incorporating the furan-dimethylpropanol moiety from this specific precursor. The potential for such polymers exists, but this area remains unexplored in the field of polymer chemistry.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes